

# spectroscopic data for 6- ((Methylsulfonyl)thio)hexanoic acid (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 6-((Methylsulfonyl)thio)hexanoic acid

Cat. No.: B133943

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## Spectroscopic Data for 6- ((Methylsulfonyl)thio)hexanoic Acid: A Technical Guide

### Introduction

**6-((Methylsulfonyl)thio)hexanoic acid** is a chemical compound with the molecular formula  $C_7H_{14}O_4S_2$  and a molecular weight of 226.32 g/mol .[\[1\]](#)[\[2\]](#) It belongs to the class of organic compounds containing a carboxylic acid and a thiosulfonate functional group. This guide provides a summary of predicted spectroscopic data for **6-((Methylsulfonyl)thio)hexanoic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development. Detailed experimental protocols for obtaining this data are also provided.

**Note on Data Availability:** As of the latest search, publicly accessible experimental spectroscopic data (NMR, IR, Mass Spec) for **6-((Methylsulfonyl)thio)hexanoic acid** is not available. The data presented in this guide is therefore predicted based on the known chemical structure and standard spectroscopic principles.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-((Methylsulfonyl)thio)hexanoic acid**. These predictions are based on established chemical shift values, correlation tables, and fragmentation patterns for similar functional groups.

## Table 1: Predicted $^1\text{H}$ NMR Data

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11-12	Broad Singlet	1H	-COOH
~3.4	Singlet	3H	- $\text{SO}_2\text{CH}_3$
~3.1	Triplet	2H	-S- $\text{CH}_2$ -
~2.4	Triplet	2H	- $\text{CH}_2\text{-COOH}$
~1.7-1.8	Multiplet	4H	- $\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-CH}_2$ -
~1.4-1.5	Multiplet	2H	- $\text{CH}_2\text{-CH}_2\text{-CH}_2$ -

## Table 2: Predicted $^{13}\text{C}$ NMR Data

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0 ppm)

Chemical Shift (ppm)	Assignment
~179	-COOH
~50	- $\text{SO}_2\text{CH}_3$
~40	-S- $\text{CH}_2$ -
~34	- $\text{CH}_2\text{-COOH}$
~28	- $\text{CH}_2$ -
~27	- $\text{CH}_2$ -
~24	- $\text{CH}_2$ -

**Table 3: Predicted FT-IR Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
2850-2960	Medium-Strong	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1310, ~1130	Strong	S=O stretch (Sulfonyl)
~1410	Medium	C-H bend (Aliphatic)
~920	Medium, Broad	O-H bend (Carboxylic Acid)

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Possible Fragment
226	[M] <sup>+</sup> (Molecular Ion)
147	[M - SO <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
115	[M - COOH - SO <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
79	[SO <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
45	[COOH] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **6-((Methylsulfonyl)thio)hexanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-((Methylsulfonyl)thio)hexanoic acid** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm

NMR tube.<sup>[3]</sup> Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
  - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically 16 or 32 scans.<sup>[4]</sup>
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale to the TMS signal at 0 ppm.
  - Integrate the peaks to determine the relative number of protons.

#### b. <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR spectroscopy. A higher concentration (20-50 mg) may be required due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.<sup>[5][6]</sup>
- Instrumentation: Use the same NMR spectrometer as for <sup>1</sup>H NMR.
- Data Acquisition:

- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.[5]
- Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).[6]
- A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[4][7]
- Data Processing:
  - Apply a Fourier transform to the FID.
  - Phase the spectrum.
  - Calibrate the chemical shift scale to the solvent signal (e.g.,  $\text{CDCl}_3$  at 77.16 ppm) or TMS at 0 ppm.[5]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid):
  - KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8] Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[8]
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the prepared sample in the spectrometer's sample holder.
  - Acquire the sample spectrum over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ .

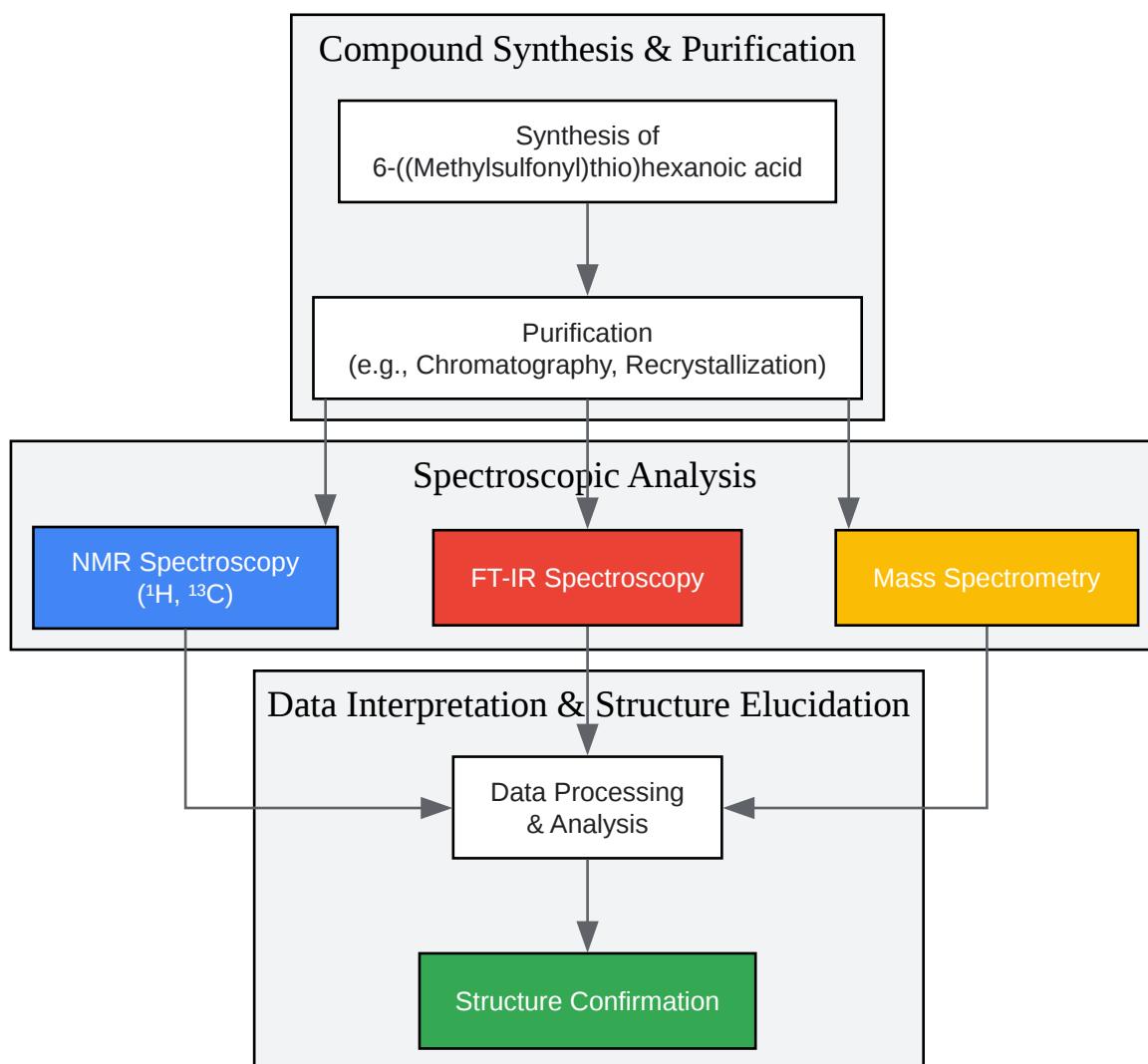
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. For GC-MS analysis of a carboxylic acid, derivatization (e.g., silylation) might be necessary to increase volatility.[\[9\]](#)
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Data Acquisition:
  - Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via liquid chromatography (LC) or direct infusion.
  - The molecules are ionized and fragmented.
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
  - A full scan mass spectrum is recorded over a relevant mass range (e.g., m/z 50-500).
- Data Processing: The resulting mass spectrum is a plot of relative ion intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **6-((Methylsulfonyl)thio)hexanoic acid**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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